4-(4-bromophenyl)-2-(3-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
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Overview
Description
4-(4-bromophenyl)-2-(3-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a synthetic organic compound that belongs to the class of triazolones This compound is characterized by the presence of a bromophenyl group, a methoxybenzyl group, and a triazolone ring
Preparation Methods
The synthesis of 4-(4-bromophenyl)-2-(3-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the triazolone ring: This can be achieved by reacting appropriate hydrazine derivatives with carbonyl compounds under controlled conditions.
Introduction of the bromophenyl group: This step involves the bromination of a phenyl ring, which can be carried out using bromine or other brominating agents.
Attachment of the methoxybenzyl group: This can be done through nucleophilic substitution reactions, where a methoxybenzyl halide reacts with the triazolone intermediate.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
4-(4-bromophenyl)-2-(3-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
4-(4-bromophenyl)-2-(3-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has been explored for various scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, including its activity against specific diseases or conditions.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of other chemical products.
Mechanism of Action
The mechanism of action of 4-(4-bromophenyl)-2-(3-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. The bromophenyl and methoxybenzyl groups may play a role in binding to receptors or enzymes, while the triazolone ring can participate in various chemical interactions. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-(4-bromophenyl)-2-(3-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one can be compared with other similar compounds, such as:
4-(4-chlorophenyl)-2-(3-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: This compound has a chlorophenyl group instead of a bromophenyl group, which may affect its reactivity and interactions.
4-(4-bromophenyl)-2-(3-hydroxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(4-bromophenyl)-2-[(3-methoxyphenyl)methyl]-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O2/c1-22-15-4-2-3-12(9-15)10-20-16(21)19(11-18-20)14-7-5-13(17)6-8-14/h2-9,11H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POYJUWYHISGNJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=O)N(C=N2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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